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molecular formula C12H19N B3118072 Butyl(2-phenylethyl)amine CAS No. 23068-45-3

Butyl(2-phenylethyl)amine

Cat. No. B3118072
M. Wt: 177.29 g/mol
InChI Key: WDMJWWMDMSQIGM-UHFFFAOYSA-N
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Patent
US06310095B1

Procedure details

2-Phenethylamine (12.5 mL, 12.1 g, 99.5 mmol), butyraldehyde (13.2 mL, 10.8 g, 150 mmol), and 3 Å molecular sieves were stirred at 50 ° C. for 1 h, then at RT for 5.5 h. The reaction was then diluted with CH2Cl2, filtered through celite, then concentrated to an oil. That oil was dissolved in absolute EtOH (150 mL-previously cooled to 0 ° C.), and NaBH4 (5.7 g, 150 mmol) was added. The reaction was stirred at RT overnight, concentrated, partitioned between water and Et2O, then the organic layer was washed with water and brine. After drying over Na2SO4, filtration, and concentration, the compound was purified by vacuum distillation using a 6″ Vigeraux column (98-100° C./9 mm). Recovered 8.2 g (46%).
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Name
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][NH2:9])=[CH:3][CH:2]=1.[CH:10](=O)[CH2:11][CH2:12][CH3:13].[BH4-].[Na+]>C(Cl)Cl>[CH2:10]([NH:9][CH2:8][CH2:7][C:4]1[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1)[CH2:11][CH2:12][CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
12.5 mL
Type
reactant
Smiles
C1=CC=C(C=C1)CCN
Name
Quantity
13.2 mL
Type
reactant
Smiles
C(CCC)=O
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
That oil was dissolved in absolute EtOH (150 mL-
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between water and Et2O
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4, filtration, and concentration
DISTILLATION
Type
DISTILLATION
Details
the compound was purified by vacuum distillation
CUSTOM
Type
CUSTOM
Details
Vigeraux column (98-100° C./9 mm)
CUSTOM
Type
CUSTOM
Details
Recovered 8.2 g (46%)

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
Smiles
C(CCC)NCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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